molecular formula C8H7NOS B3080571 2,1-Benzisothiazole-6-methanol CAS No. 108763-56-0

2,1-Benzisothiazole-6-methanol

Cat. No.: B3080571
CAS No.: 108763-56-0
M. Wt: 165.21 g/mol
InChI Key: PLFRBAQLZMPYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,1-Benzisothiazole-6-methanol is a heterocyclic organic compound that belongs to the benzisothiazole family. This compound is characterized by a benzene ring fused to an isothiazole ring, with a methanol group attached at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzisothiazole-6-methanol typically involves the cyclization of suitable precursors. One common method includes the reaction of 2-aminothiophenol with formaldehyde under acidic conditions, followed by oxidation to yield the desired product. Another approach involves the thionation of 2-aminoisophthalic esters, which can be further modified to introduce the methanol group .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may involve multiple steps, including purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,1-Benzisothiazole-6-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields benzisothiazole-6-carboxylic acid, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2,1-Benzisothiazole-6-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,1-Benzisothiazole-6-methanol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, disrupt cell membranes, and interfere with DNA replication. These actions are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of essential cellular processes .

Comparison with Similar Compounds

Uniqueness: 2,1-Benzisothiazole-6-methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methanol group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

2,1-benzothiazol-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-4-6-1-2-7-5-11-9-8(7)3-6/h1-3,5,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFRBAQLZMPYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CSN=C2C=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.8 g (0.03 mole) of 10a are stirred analogously to Example 1a in 80 ml of tetrahydrofuran with 58.8 ml (0.09 mole) of DIBAL (1.53 molar solution in toluene) at -60° C. to -70° C. overnight.
Name
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
58.8 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,1-Benzisothiazole-6-methanol
Reactant of Route 2
Reactant of Route 2
2,1-Benzisothiazole-6-methanol
Reactant of Route 3
2,1-Benzisothiazole-6-methanol
Reactant of Route 4
Reactant of Route 4
2,1-Benzisothiazole-6-methanol
Reactant of Route 5
Reactant of Route 5
2,1-Benzisothiazole-6-methanol
Reactant of Route 6
2,1-Benzisothiazole-6-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.